Cas no 881-86-7 (2,5-dimethyl pyridine-2,5-dicarboxylate)
2,5-dimethyl pyridine-2,5-dicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- Dimethyl pyridine-2,5-dicarboxylate
- Dimethyl isocinchomeronate~Pyridine-2,5-dicarboxylic acid dimethyl ester
- Dimethyl 2,5-Pyridinedicarboxylate
- 2,5-Pyridinedicarboxylic acid, 2,5-dimethyl ester
- 5-dimethyl pyridine 2,5-dicarboxylate
- 2,5-Pyridinedicarboxylic acid, dimethyl ester
- Dimethyl isocinchomeronate
- pyridine-2,5-dicarboxylic acid dimethyl ester
- TUGSJNQAIMFEDY-UHFFFAOYSA-N
- 2,5-dimethyl pyridine-2,5-dicarboxylate
- Dimethyl 2,5-pyridine dicarboxylate
- Maybridge1_006391
- MLS000084758
- HMS559K11
- AMPD00244
- methyl 6-methoxycarbonylnicotinate
- Pyridine-2,5-Dimethylcarboxylate
- HMS23
- 2,5-Dimethyl 2,5-pyridinedicarboxylate (ACI)
- 2,5-Pyridinedicarboxylic acid, dimethyl ester (6CI, 7CI, 8CI, 9CI)
- 2,5-Bis(methoxycarbonyl)pyridine
- 2,5-Dicarbomethoxypyridine
- Isocinchomeronic acid dimethyl ester
- NSC 35758
- 2, 5 - dimethyl pyridine dicarboxylic acid
- 2,5-Pyridinedicarboxylic Acid 2,5-Dimethyl Ester; 2,5-Bis(methoxycarbonyl)pyridine; Dimethyl Isocinchomeronate; NSC 35758
- NSC-35758
- EN300-49250
- EU-0067400
- SY060876
- doi:10.14272/TUGSJNQAIMFEDY-UHFFFAOYSA-N
- CCG-15342
- HMS2357M07
- AS-5344
- AJ-333/25006330
- 881-86-7
- DTXSID50284116
- SCHEMBL69747
- CHEMBL1412582
- DIMethylpyRIDINE-2,5-DICARBOXYLATE
- SMR000019104
- MFCD00034767
- AKOS001574156
- SR-01000394213
- Methyl 6-methoxycarbonyl nicotinate
- PB43689
- RF 02989
- 10.14272/TUGSJNQAIMFEDY-UHFFFAOYSA-N
- SR-01000394213-1
- CS-W004879
- BCP21813
- NSC35758
- BP-13011
- Dimethyl 2,5-pyridine dicarboxylate, 97%
- DB-013614
-
- MDL: MFCD00034767
- Inchi: 1S/C9H9NO4/c1-13-8(11)6-3-4-7(10-5-6)9(12)14-2/h3-5H,1-2H3
- InChI Key: TUGSJNQAIMFEDY-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C(OC)=O)=CN=1)OC
- BRN: 172251
Computed Properties
- Exact Mass: 195.05300
- Monoisotopic Mass: 195.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.5
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.9
Experimental Properties
- Color/Form: Not determined
- Density: 1.231
- Melting Point: 213-217 °C (lit.)
- Boiling Point: 302.9°C at 760 mmHg
- Flash Point: 137°C
- Refractive Index: 1.516
- Water Partition Coefficient: Soluble in Dichloromethane and Ethyl Acetate. Insoluble in water.
- PSA: 65.49000
- LogP: 0.65480
- Solubility: Not determined
2,5-dimethyl pyridine-2,5-dicarboxylate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:Inert atmosphere,Room Temperature(BD7821)
2,5-dimethyl pyridine-2,5-dicarboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,5-dimethyl pyridine-2,5-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A025020565-250mg |
Dimethyl pyridine-2,5-dicarboxylate |
881-86-7 | 98% | 250mg |
$666.40 | 2023-08-31 | |
| Alichem | A025020565-500mg |
Dimethyl pyridine-2,5-dicarboxylate |
881-86-7 | 98% | 500mg |
$970.20 | 2023-08-31 | |
| Alichem | A025020565-1g |
Dimethyl pyridine-2,5-dicarboxylate |
881-86-7 | 98% | 1g |
$1651.30 | 2023-08-31 | |
| Fluorochem | 066875-1g |
Dimethyl Pyridine-2,5-dicarboxylate |
881-86-7 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 066875-5g |
Dimethyl Pyridine-2,5-dicarboxylate |
881-86-7 | 97% | 5g |
£16.00 | 2022-03-01 | |
| Fluorochem | 066875-10g |
Dimethyl Pyridine-2,5-dicarboxylate |
881-86-7 | 97% | 10g |
£25.00 | 2022-03-01 | |
| Fluorochem | 066875-25g |
Dimethyl Pyridine-2,5-dicarboxylate |
881-86-7 | 97% | 25g |
£48.00 | 2022-03-01 | |
| Chemenu | CM175890-500g |
Dimethyl pyridine-2,5-dicarboxylate |
881-86-7 | 98% | 500g |
$757 | 2021-08-05 | |
| TRC | D479050-250mg |
Dimethyl 2,5-Pyridinedicarboxylate |
881-86-7 | 250mg |
$ 64.00 | 2023-09-07 | ||
| TRC | D479050-2.5g |
Dimethyl 2,5-Pyridinedicarboxylate |
881-86-7 | 2.5g |
$ 69.00 | 2023-09-07 |
2,5-dimethyl pyridine-2,5-dicarboxylate Production Method
Production Method 1
Production Method 2
Production Method 3
2.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Production Method 4
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
3.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Production Method 5
2.1 Solvents: Tetrahydrofuran
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
5.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Production Method 6
2.1 Reagents: Sodium bisulfite , Sodium sulfite Solvents: Water
3.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane
4.1 Solvents: Tetrahydrofuran
5.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
6.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
7.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Production Method 7
1.2 3 h, 65 °C
Production Method 8
Production Method 9
Production Method 10
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.3 Reagents: Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ; 3 h, 65 °C
Production Method 11
1.2 Reagents: Water , Oxygen ; 15 h, 40 °C
1.3 3 h, 65 °C
2.1 Reagents: Sodium hydroxide , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine , Water ; 2 h, rt; 30 min, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
2.3 Reagents: Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ; 3 h, 65 °C
Production Method 12
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
4.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Production Method 13
2.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane
3.1 Solvents: Tetrahydrofuran
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
5.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
6.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Production Method 14
1.2 -
2.1 Reagents: Cesium carbonate Solvents: Tetrahydrofuran
3.1 Reagents: Sodium bisulfite , Sodium sulfite Solvents: Water
4.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane
5.1 Solvents: Tetrahydrofuran
6.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
7.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
8.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Production Method 15
2.1 Reagents: Cesium carbonate Solvents: Tetrahydrofuran
3.1 Reagents: Sodium bisulfite , Sodium sulfite Solvents: Water
4.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane
5.1 Solvents: Tetrahydrofuran
6.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
7.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
8.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Production Method 16
1.2 -
2,5-dimethyl pyridine-2,5-dicarboxylate Raw materials
- Chlorodimethylvinylsilane
- Polyethylene Glycol
- Methyl 2-(bromomethyl)acrylate
- Pyridine, 2-(2-furanyl)-
- Phenol, 4-(ethenyldimethylsilyl)-
- 2,5-Dichloropyridine
- Methyl 6-(2-furanyl)-3-pyridinecarboxylate
- 2,5-Pyridinedicarboxylic acid
- methyl pyridine-2-carboxylate
- Ethylene dimethanesulfonate
- 4-Pentenoic acid, 2-amino-, methyl ester, (2S)-
2,5-dimethyl pyridine-2,5-dicarboxylate Preparation Products
2,5-dimethyl pyridine-2,5-dicarboxylate Suppliers
2,5-dimethyl pyridine-2,5-dicarboxylate Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 2,5-dimethyl pyridine-2,5-dicarboxylate
Introduction to 2,5-dimethyl pyridine-2,5-dicarboxylate (CAS No. 881-86-7) and Its Emerging Applications in Chemical Biology
2,5-dimethyl pyridine-2,5-dicarboxylate, identified by the chemical identifier CAS No. 881-86-7, is a versatile organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications. This heterocyclic dicarboxylate derivative belongs to the pyridine family, characterized by a nitrogen-containing aromatic ring, which imparts distinct electronic and steric features. The presence of two carboxyl groups at the 2 and 5 positions enhances its reactivity, making it a valuable scaffold for synthetic chemistry and drug development.
The compound's molecular structure, consisting of a six-membered aromatic ring with nitrogen at the 2-position and methyl substituents at the 2 and 5 positions, contributes to its stability and compatibility with various biological systems. This structural motif has been leveraged in the design of novel ligands, intermediates, and functional materials. Recent advancements in medicinal chemistry have highlighted the compound's role as a building block for more complex molecules, particularly in the synthesis of protease inhibitors and kinase modulators.
In recent years, 2,5-dimethyl pyridine-2,5-dicarboxylate has been explored for its potential in developing treatments for neurological disorders. Its ability to interact with specific enzymatic targets has led to investigations into its effects on neurotransmitter pathways. For instance, studies have demonstrated its binding affinity to certain metalloproteinases, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's dual carboxyl functionality allows for further derivatization, enabling researchers to fine-tune its pharmacokinetic properties and enhance bioavailability.
The pharmaceutical industry has shown particular interest in this derivative due to its potential as an intermediate in the synthesis of small-molecule drugs. Its incorporation into drug candidates has been associated with improved solubility and metabolic stability, key factors in drug formulation. Additionally, 2,5-dimethyl pyridine-2,5-dicarboxylate has been utilized in the development of chiral auxiliaries and catalysts, where its rigid structure aids in maintaining stereochemical integrity during organic transformations.
From an industrial perspective, the compound's synthesis involves multi-step organic reactions that highlight its synthetic utility. Modern catalytic methods have enabled more efficient production processes, reducing waste and improving yields. These advancements align with global trends toward green chemistry principles, emphasizing sustainability in chemical manufacturing. The scalability of its synthesis makes it an attractive option for both academic research laboratories and industrial applications.
Recent research has also explored the material science applications of 2,5-dimethyl pyridine-2,5-dicarboxylate. Its ability to form coordination complexes with transition metals has been exploited in the development of luminescent materials and sensors. These complexes exhibit tunable emission properties, making them useful in optoelectronic devices and bioimaging techniques. Furthermore, the compound's stability under various environmental conditions enhances its suitability for long-term applications in harsh environments.
The compound's role as a ligand in coordination chemistry has opened new avenues for studying metalloenzymes and designing metal-based therapeutics. Its chelating properties allow it to form stable complexes with metals such as copper and zinc, which are essential cofactors for numerous biological processes. These complexes have been investigated for their potential antimicrobial and anti-inflammatory effects, contributing to novel therapeutic strategies.
The future prospects of 2,5-dimethyl pyridine-2,5-dicarboxylate are promising, with ongoing research focusing on expanding its utility across multiple disciplines. Innovations in computational chemistry are aiding in the rapid design of derivatives with enhanced properties tailored for specific applications. Collaborative efforts between academia and industry are fostering interdisciplinary approaches to harnessing this compound's potential fully.
In conclusion,CAS No. 881-86-7 represents a cornerstone molecule in modern chemical biology research. Its unique structural features have enabled diverse applications ranging from drug development to advanced materials science. As our understanding of its properties continues to evolve,2,5-dimethyl pyridine-2,5-dicarboxylate is poised to play an increasingly significant role in addressing complex scientific challenges.
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